![molecular formula C20H15ClN2O2S B2764307 2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 2319878-02-7](/img/structure/B2764307.png)
2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is fused with a benzene ring, and it contains a chlorobenzyl and a phenyl substituent.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinases delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in regulating numerous biological functions, including cell growth, proliferation, differentiation, and motility .
Mode of Action
The compound acts as an inhibitor of PI3Kδ . It interacts with the deeper hydrophobic pocket of PI3Kδ, leading to a decrease in its activity . This interaction results in the inhibition of the downstream signaling pathways regulated by PI3Kδ .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical regulator of cell survival and proliferation . By inhibiting PI3Kδ, the compound can disrupt this pathway, leading to potential antiproliferative effects .
Pharmacokinetics
The compound’s potency and selectivity over other pi3k isoforms suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s inhibition of PI3Kδ leads to significant antiproliferative activity against certain cell lines. For instance, it has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM .
Action Environment
: Source
Preparation Methods
The synthesis of 2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved by the reaction of o-phenylenediamine with sulfur dioxide and an appropriate oxidizing agent.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazine intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the benzothiadiazine intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of alternative reagents, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other substituents using nucleophiles such as amines or thiols.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to introduce acyl groups at specific positions on the benzothiadiazine ring.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and Lewis acids. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzothiadiazine ring or the substituents attached to it.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe for studying enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in biochemical research.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antihypertensive, diuretic, and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial applications, including the production of polymers and coatings.
Comparison with Similar Compounds
2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
Chlorothiazide: A diuretic and antihypertensive agent that contains a benzothiadiazine ring system.
Hydrochlorothiazide: Another diuretic and antihypertensive agent with a similar structure to chlorothiazide.
Phthalazinone Derivatives: Compounds that contain a phthalazinone scaffold and are used in the treatment of various diseases, including cancer and diabetes.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. The presence of the chlorobenzyl and phenyl groups can enhance its interaction with specific biological targets, leading to unique therapeutic effects compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAOFKMEKQZOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
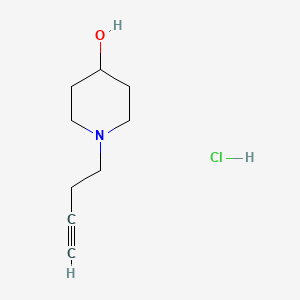
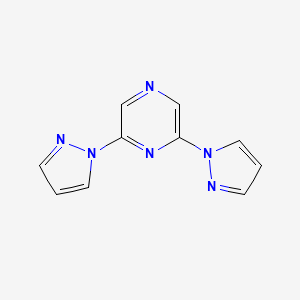
![11-[(5-chlorothiophen-2-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2764226.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)
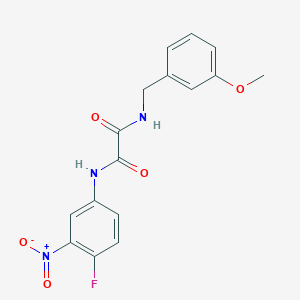
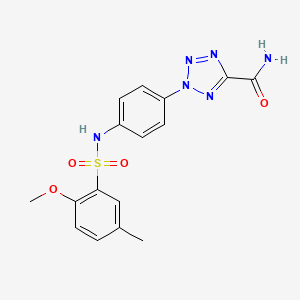
![N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2764234.png)
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
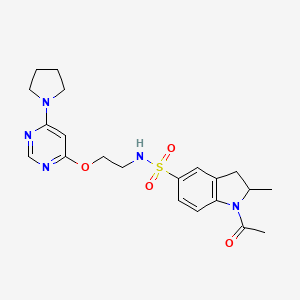
![(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B2764238.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2764245.png)

